molecular formula C7H11N3 B154458 Isaxonine CAS No. 4214-72-6

Isaxonine

カタログ番号 B154458
CAS番号: 4214-72-6
分子量: 137.18 g/mol
InChIキー: FTCYIGBVOHNHCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isaxonine, also known as N-isopropyl-amino-2-pyrimidine orthophosphate, is a neurotrophic agent that has the ability to accelerate nerve regeneration and functional recovery . It has a specific affinity for peripheral nerves .


Molecular Structure Analysis

Isaxonine has a molecular formula of C7H11N3, with an average mass of 137.182 Da and a monoisotopic mass of 137.095291 Da . It is also known by the alternate names 2-(Isopropylamino)pyrimidine and N-(Isopropylamino)-2-pyrimidine .


Physical And Chemical Properties Analysis

Isaxonine has a density of 1.1±0.1 g/cm3, a boiling point of 229.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 41.3±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 128.7±3.0 cm3 .

科学的研究の応用

Diabetic Neuropathies

Field

Medical Science - Neurology

Application

Isaxonine has been used in clinical trials for the treatment of diabetic neuropathies .

Method

A double-blind survey of Isaxonine versus a placebo was carried out with two groups of diabetics showing clinical and electrophysiological evidence of nervous system impairment .

Results

The active agent showed a particularly favorable effect on sensory disorders such as paresthesia, pain, and perception sensibility. Even with well-balanced glycemic regulation, improvements shown by patients treated with Isaxonine were more numerous and of better quality .

Peripheral Nerve Regeneration

Application

Isaxonine is reported to accelerate the rate of peripheral nerve regeneration, stimulate axonal sprouting, and promote motor and sensory function recovery .

Method

The influence of Isaxonine on the target phenomenon in muscle fibers, which is the morphological expression of increased stretch activity in a diseased muscle, was studied .

Results

No statistical differences were observed in the occurrence and inhibition of the target phenomenon, the muscle fiber size, and the neuromuscular junction. Isaxonine has no direct effect on a diseased muscle with an intact nerve supply, nor in the early stages after complete denervation .

Vincristine-Induced Peripheral Neuropathy

Field

Medical Science - Oncology

Application

Isaxonine has been studied for its effects on vincristine-induced peripheral neuropathy .

Method

In a study, administration of Isaxonine (6 mg/kg powdered diet) had no effect on regeneration following sciatic nerve crush in the rat. In 10 patients undergoing treatment with vincristine (1.4 mg/m2 twice monthly), development of peripheral neuropathy was quantitated by neurological symptoms, signs, and electrophysiological tests .

Results

All patients developed evidence of peripheral neuropathy. However, the study did not provide clear evidence of the effectiveness of Isaxonine in this context .

Ulcerous Mutilating Acropathy in Chronic Alcoholics

Field

Medical Science - Addiction Medicine

Application

Isaxonine has been used in clinical trials for the treatment of ulcerous mutilating acropathy in chronic alcoholics .

Method

A clinical trial was conducted with a group of chronic alcoholics showing symptoms of ulcerous mutilating acropathy .

Results

The results of this study are not explicitly mentioned in the source, but it suggests that Isaxonine may have potential therapeutic effects in this context .

Traumatic or Ischaemic (Compression) Neuropathies

Application

Isaxonine has been studied for its effects on traumatic or ischaemic (compression) neuropathies .

Method

A controlled trial of Isaxonine was carried out with patients showing symptoms of traumatic or ischaemic neuropathies .

Results

Peripheral Facial Paralysis

Application

Isaxonine has been used in clinical trials for the treatment of peripheral facial paralysis .

Method

A clinical and electrophysiological study of Isaxonine was carried out with patients showing symptoms of peripheral facial paralysis .

Results

Muscle Reinnervation

Application

Isaxonine has been reported to enhance muscle reinnervation .

Method

The specific methods of application or experimental procedures are not explicitly mentioned in the source .

Results

The results of this study are not explicitly mentioned in the source, but it suggests that Isaxonine may have potential therapeutic effects in enhancing muscle reinnervation .

特性

IUPAC Name

N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(2)10-7-8-4-3-5-9-7/h3-6H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCYIGBVOHNHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194975
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isaxonine

CAS RN

4214-72-6
Record name N-(1-Methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4214-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isaxonine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isaxonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isaxonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISAXONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883G6DMT63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into the same reactor as used in the previous step were poured 30 g (0.1 mol) of bis (isopropylguanidine) sulphate, 120 ml of water, 75 ml of pure hydrochloric acid solution (s.g. 1.18) and slowly (over 11/2 hours), at room temperature, 44 g (0.2 mol) of 1,1,3,3-tetraethoxy propane. The mixture was then heated to 50°-55° C. under stirring for two hours, then cooled and neutralized by an excess of pure sodium hydroxide solution. The mixture was extracted using 300 ml of diethyl ether. The extracts were washed with a saturated solution of sodium chloride, then dried and the diethyl ether was evacuated off. There was obtained 25 g (yield 91%) of a yellowish oil boiling at 91°-91.5° C. under 11 mm of Hg, the analysis of which showed good correspondence with the formula C7H11N3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

Ethanol (200 mL), acetone (21 mL, 1.5 eq.), and glacial acetic acid (3.0 mL, 0.28 eq.) were added to the aminopyrimidine solution in the hydrogenation flask. After evacuating and purging, the flask was pressurized with H2 (60 psi). The reductive amination was allowed to proceed overnight. TLC on silica using EtOAc as the eluant gave an Rf=0.41 (streaky) for the isopropylamino-pyrimidine and an Rf=0.11 for the starting aminopyrimidine carbamate. Both TLC and LC/MS confirmed complete reaction with virtually no bis-isopropylaminopyrimidine produced. If necessary, HPLC can be used as an alternative means to monitor progress of the reaction. The crude reaction solution was diluted with EtOAc (1 L) and filtered through a pad of basic alumina (400 mL). The alumina was rinsed with EtOAc (200 mL) and EtOH (200 mL) and the combined organic solutions were concentrated in vacuo. The flask was vented under N2. The viscous oil was redissolved in anhydrous toluene (700 mL) and concentrated. After venting the flask under nitrogen, the product was dried again by azeotropic removal of another 400 mL of toluene. A viscous reddish-brown oil was obtained.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isaxonine
Reactant of Route 2
Reactant of Route 2
Isaxonine
Reactant of Route 3
Reactant of Route 3
Isaxonine
Reactant of Route 4
Reactant of Route 4
Isaxonine
Reactant of Route 5
Reactant of Route 5
Isaxonine
Reactant of Route 6
Reactant of Route 6
Isaxonine

Citations

For This Compound
340
Citations
P Lettéron, H Fouin-Fortunet, M Tinel, G Danan… - … of Pharmacology and …, 1984 - Citeseer
… In vivo, 2.5 hr after the administration of [2-14C] isaxonine(4 mmol. kg1 ip), a [14C] isaxonine … We conclude that isaxonine is activated by mouse and human cytochromes P-450 into a …
Number of citations: 19 citeseerx.ist.psu.edu
H Fouin-Fortunet, P Lettéron, M Tinel, C Degott… - … of Pharmacology and …, 1984 - Citeseer
… We conclude that the reactive metabolite of isaxonine may be conjugated with glutathione or may covalently bind to hepatic proteins. The metabolite, however, has limited hepatotoxic …
Number of citations: 16 citeseerx.ist.psu.edu
A Sebille, A Hugelin - British Journal of Clinical Pharmacology, 1980 - ncbi.nlm.nih.gov
… Figure 1 shows typical examples in four pairs where the patients treated with isaxonine showed … The values in Table 1 show that patients treated with isaxonine presented a significant …
Number of citations: 8 www.ncbi.nlm.nih.gov
J Loeper, V Descatoire, G Amouyal, P Lettéron… - …, 1989 - Wiley Online Library
… The reactive isaxonine metabolite became bound extensively to microsomal proteins, … isaxonine metabolites are present on plasma membrane proteins after administration of isaxonine …
Number of citations: 34 aasldpubs.onlinelibrary.wiley.com
JZ Heckmatt, SA Hyde, A Gabain… - Muscle & Nerve: Official …, 1988 - Wiley Online Library
… where isaxonine … isaxonine could inhibit the toxic effects of vincristine and colchicine, possibly by promoting the assembly of tubulin in rnicr~tubules.~~ The rationale for using isaxonine …
Number of citations: 32 onlinelibrary.wiley.com
PM Le Quesne, CJ Fowler, AE Harding - Journal of Neurology …, 1985 - jnnp.bmj.com
… by Hugelin and colleagues in isaxonine-treated rats following cold injury,2 we have been unable to demonstrate a beneficial effect of isaxonine on regeneration after crush as assessed …
Number of citations: 16 jnnp.bmj.com
M Pecot‐Dechavassine, JC Mira - Muscle & Nerve: Official …, 1985 - Wiley Online Library
Electrophysiologic detection of the first signs of gastrocnemius muscle reinnervation shows that after a single localized freezing of the rat sciatic nerve, isaxonine does not significantly …
Number of citations: 8 onlinelibrary.wiley.com
C Martinat, C Amar, PM Dansette, J Leclaire… - European Journal of …, 1992 - Elsevier
… of isaxonine phosphate by hepatic microsomes was investigated. This paper shows that the 5-hydroxylation of isaxonine … of isaxonine to microsomal proteins was also observed. …
Number of citations: 10 www.sciencedirect.com
A Hugelin, Y Legrain, M Bondoux-Jahan - Experientia, 1979 - Springer
After sciatic nerve lesion by freezing, the length of the most rapidly regenerating fibres was significantly increased by ip injection of isaxonine (N-isopropyl-amino-2-pyrimidine …
Number of citations: 20 link.springer.com
LR Pohl - Hepatology, 1989 - journals.lww.com
… with radioactively labeled isaxonine reactive metabolite(s) … of plasma membrane that isaxonine-carrier conjugates would … They have additionally suggested that the isaxonine adducts …
Number of citations: 11 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。